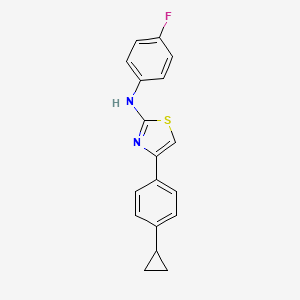
3-(1-Aminocyclobutyl)aniline dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Aminocyclobutyl)aniline dihydrochloride is a chemical compound with a unique structure that includes an aminocyclobutyl group attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminocyclobutyl)aniline dihydrochloride typically involves the reduction of nitrobenzene derivatives. One common method is the reduction of nitrobenzene with tin (Sn) and concentrated hydrochloric acid (HCl) to form aniline, which can then be further modified to introduce the aminocyclobutyl group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reduction reactions using catalysts such as palladium over activated carbon. The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(1-Aminocyclobutyl)aniline dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are commonly used.
Substitution: Reagents like bromine (Br₂) and nitrous acid (HNO₂) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include substituted aniline derivatives, quinones, and various aromatic compounds .
Scientific Research Applications
3-(1-Aminocyclobutyl)aniline dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(1-Aminocyclobutyl)aniline dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites on proteins, thereby influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Aniline: A simpler aromatic amine with a wide range of applications.
Cyclobutylamine: Contains a cyclobutyl group but lacks the aromatic ring.
Phenylamine: Another aromatic amine with similar reactivity but different structural features.
Uniqueness
3-(1-Aminocyclobutyl)aniline dihydrochloride is unique due to the presence of both an aminocyclobutyl group and an aniline moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C10H16Cl2N2 |
|---|---|
Molecular Weight |
235.15 g/mol |
IUPAC Name |
3-(1-aminocyclobutyl)aniline;dihydrochloride |
InChI |
InChI=1S/C10H14N2.2ClH/c11-9-4-1-3-8(7-9)10(12)5-2-6-10;;/h1,3-4,7H,2,5-6,11-12H2;2*1H |
InChI Key |
NZIRESHEZAAITK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=CC(=CC=C2)N)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[4-(piperazin-1-yl)phenyl]acetate hydrochloride](/img/structure/B13479525.png)
![8-Oxo-1,4-dioxaspiro[4.5]decane-7-carbaldehyde](/img/structure/B13479535.png)
![Tert-butyl 2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13479539.png)
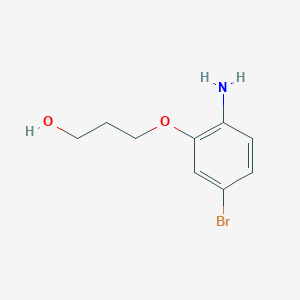
![[(1r,3r)-3-Aminocyclobutyl]methanesulfonamide hydrobromide, trans](/img/structure/B13479551.png)
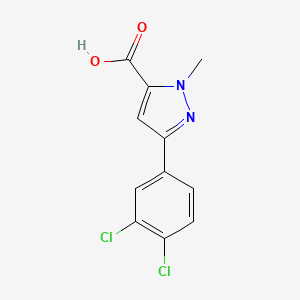

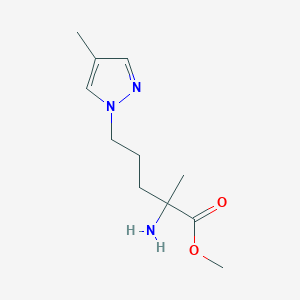
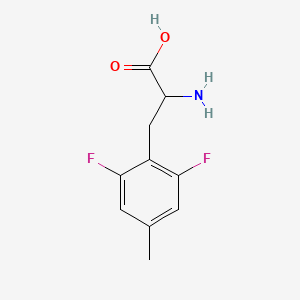
![3-[2-(4-chlorophenyl)ethyl]-1H-1,2,4-triazole-5-thiol](/img/structure/B13479579.png)

